Ethyl 3-methylisonicotinate
Overview
Description
Ethyl 3-methylisonicotinate is a chemical compound with a broad range of applications and immense potential for scientific research. It has a molecular weight of 165.19 g/mol .
Synthesis Analysis
Ethyl 3-methylisonicotinate can be synthesized by saturating absolute ethanol with HCl gas and adding 3-methylisonicotinic acid . The mixture is heated under reflux for 4.5 hours, cooled, and evaporated. The residue is redissolved in water, basified with sodium bicarbonate solution, and then extracted with ether . The ether phase is washed with brine, dried, and evaporated before purification by chromatography .Chemical Reactions Analysis
The synthesis of Ethyl 3-methylisonicotinate involves a reaction with hydrogen chloride in water . The reaction yields a 42% ester . No other specific chemical reactions involving Ethyl 3-methylisonicotinate were found in the search results.Physical And Chemical Properties Analysis
Ethyl 3-methylisonicotinate has a molecular weight of 165.19 g/mol . No other specific physical or chemical properties were found in the search results.Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 3-methylisonicotinate has been utilized in various synthesis processes. For instance, it acts as a 1,4-dipole synthon in a phosphine-catalyzed [4 + 2] annulation process, leading to the formation of functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).
- It is also used in the synthesis of new C∧N∧C bis-cyclometalated Platinum(II) complexes, which have potential applications in material science and photophysics (Fuertes, Brayshaw, Raithby, Schiffers, & Warren, 2012).
Biological and Medicinal Research
- Ethyl 3-methylisonicotinate derivatives have been investigated for their retinoprotective effects. For example, 2-ethyl-3-hydroxy-6-methylpyridine nicotinate shows promise as a retinoprotector in a rat model of retinal ischemia–reperfusion (Peresypkina et al., 2020).
Material Science and Engineering
- In the field of materials science, ethyl 3-methylisonicotinate derivatives are used in the synthesis of polymer materials. For instance, ethyl-3-(acryloyloxy)methyloxetane, a monomer bearing an oxetane group in the side chain, has been polymerized via atom transfer radical polymerization for potential use in novel materials (Singha, Ruiter, & Schubert, 2005).
Analytical and Environmental Chemistry
- Research on the hydrogen bonding interactions of ethyl 3-methylisonicotinate-related compounds, such as 1-ethyl-3-methylimidazolium ethyl sulfate, contributes to understanding molecular interactions important in environmental chemistry and industrial applications (Zhang, Wang, & Yu, 2010).
- Ethyl 3-methylisonicotinate derivatives are also involved in the study of gas transport properties, such as in poly(ether-b-amide6)/[Emim][BF4] gel membranes for CO2/light gases separation, indicating its relevance in environmental technology (Rabiee, Ghadimi, & Mohammadi, 2015)
properties
IUPAC Name |
ethyl 3-methylpyridine-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-12-9(11)8-4-5-10-6-7(8)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRLTUZKJFOBEOB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=NC=C1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376716 | |
Record name | Ethyl 3-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-methylisonicotinate | |
CAS RN |
58997-11-8 | |
Record name | Ethyl 3-methylpyridine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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